molecular formula C14H14F3N5OS B2434586 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone CAS No. 686281-41-4

2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B2434586
CAS No.: 686281-41-4
M. Wt: 357.36
InChI Key: GSTLVMUNDJXWHW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone, one would typically begin by preparing the necessary intermediate compounds:

  • Starting Material Preparation: : The synthesis often involves the preparation of the 3,4-dihydroquinoline and the triazole moieties separately.

  • Formation of Triazole: : The triazole ring is constructed through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

  • Formation of Dihydroquinoline: : The dihydroquinoline portion can be synthesized via cyclization reactions involving aniline derivatives and ketones.

  • Coupling Reaction: : The key step involves the coupling of the triazole and dihydroquinoline components via a thiol linkage, which is facilitated by reagents such as thionyl chloride or carbon disulfide, under controlled temperature and pH conditions.

Industrial Production Methods

The industrial production of this compound would scale up the aforementioned synthetic routes. Optimized reaction conditions, such as solvent choice, reaction temperature, pressure, and catalyst selection, are critical to improving yield and purity. Techniques like column chromatography, crystallization, and recrystallization might be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound could undergo oxidation reactions where the sulfur or nitrogen atoms might be oxidized to sulfoxides or nitrogen oxides, respectively.

  • Reduction: : Reduction reactions may target the amino or triazole groups, possibly leading to the formation of reduced derivatives.

  • Substitution: : It can undergo nucleophilic substitution reactions where the trifluoromethyl group or the sulfur linkage could be substituted by other functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, sodium periodate.

  • Reduction Reagents: : Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.

  • Substitution Reagents: : Halides, sulfides, nucleophiles under conditions of basic or acidic catalysis.

Major Products Formed

The major products depend on the specific reaction conditions but could include:

  • Oxidized sulfoxides or sulfones.

  • Reduced amino derivatives or triazole ring-reduced products.

  • Substituted variants with different functional groups replacing the trifluoromethyl or sulfur groups.

Scientific Research Applications

2-((4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone has a range of applications:

  • Chemistry: : Utilized as a building block in organic synthesis due to its multifunctional groups.

  • Biology: : Studied for its potential bioactivity, including antimicrobial and antifungal properties.

  • Medicine: : Research into its possible pharmaceutical applications, particularly in developing new therapeutic agents.

  • Industry: : Explored for use in material science, such as the development of polymers or dyes.

Mechanism of Action

The compound's effects often hinge on its interaction with biological molecules:

  • Molecular Targets: : Enzymes or receptors in microbial or human cells.

  • Pathways Involved: : May influence cellular pathways by inhibiting or activating specific enzymes, interacting with DNA or RNA, or altering membrane permeability.

Comparison with Similar Compounds

Several similar compounds with triazole rings and quinoline derivatives exist, but the trifluoromethyl group and the specific thiol linkage set this compound apart:

  • Similar Compounds

    • 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol

    • 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone

Properties

IUPAC Name

2-[[4-amino-5-(trifluoromethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5OS/c15-14(16,17)12-19-20-13(22(12)18)24-8-11(23)21-7-3-5-9-4-1-2-6-10(9)21/h1-2,4,6H,3,5,7-8,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTLVMUNDJXWHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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